Actaealactone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
874359-26-9 |
|---|---|
Molecular Formula |
C18H14O8 |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
(3E)-4-(3,4-dihydroxybenzoyl)-3-[(3,4-dihydroxyphenyl)methylidene]-4-hydroxyoxolan-2-one |
InChI |
InChI=1S/C18H14O8/c19-12-3-1-9(6-14(12)21)5-11-17(24)26-8-18(11,25)16(23)10-2-4-13(20)15(22)7-10/h1-7,19-22,25H,8H2/b11-5- |
InChI Key |
DTECHVPDGIFJTE-WZUFQYTHSA-N |
SMILES |
C1C(C(=CC2=CC(=C(C=C2)O)O)C(=O)O1)(C(=O)C3=CC(=C(C=C3)O)O)O |
Isomeric SMILES |
C1C(/C(=C\C2=CC(=C(C=C2)O)O)/C(=O)O1)(C(=O)C3=CC(=C(C=C3)O)O)O |
Canonical SMILES |
C1C(C(=CC2=CC(=C(C=C2)O)O)C(=O)O1)(C(=O)C3=CC(=C(C=C3)O)O)O |
Synonyms |
actaealactone |
Origin of Product |
United States |
Natural Occurrence, Isolation, and Dereplication of Actaealactone
Botanical Sources and Ethnobotanical Context of Actaealactone
This compound is a naturally occurring lignan (B3055560) found primarily in the plant Actaea racemosa (syn. Cimicifuga racemosa), commonly known as black cohosh. nih.govnih.gov This perennial plant, a member of the Ranunculaceae family, is native to eastern North America. nih.govnafkam.no The compound is specifically isolated from the dried rhizomes and roots of the plant. nih.govglobinmed.comnih.gov The discovery and characterization of this compound were the result of phytochemical investigations into the polyphenolic constituents of black cohosh. nih.govcapes.gov.bracs.org It was identified as a new lignan alongside another new compound, cimicifugic acid G, and 15 other known polyphenols. nih.govresearchgate.net
The primary botanical source of this compound, Actaea racemosa, has a long and well-documented history in traditional medicine. cabidigitallibrary.orgresearchgate.net Native Americans traditionally used the plant's roots and rhizomes to treat a variety of ailments, including gynecological disorders and pain associated with childbirth. wikipedia.org Historical records show it was also used for snakebite, inflamed lungs, and pain. wikipedia.org In the 19th century, it was recognized in the U.S. Pharmacopoeia under the name "black snakeroot". nafkam.nowikipedia.org
The herb is also a significant part of Appalachian folk medicine, where it has been traditionally used for "rheumatism," menstrual disorders, and affections of the lungs. globinmed.com Ethnobotanical records document its use for conditions such as rheumatoid muscular pain, headache, inflammation, and dysmenorrhea. nih.gov These traditional preparations, typically infusions or extracts of the rhizome, contain a complex mixture of phytochemicals, including this compound. nih.govcabidigitallibrary.org
Table 1: Documented Ethnobotanical Uses of Actaea racemosa
| Use/Indication | Traditional Context |
|---|---|
| Gynecological Disorders | Native American |
| Childbirth-Related Pain | Native American |
| Rheumatism / Muscular Pain | Appalachian, Traditional |
| Menstrual Disorders | Appalachian, Traditional |
| Headache | Traditional |
| Inflammation | Traditional |
| Lung Affections | Appalachian |
Extraction Methodologies from Plant Biomass
The isolation of this compound from the biomass of Actaea racemosa begins with solvent extraction. This process is standard for obtaining polyphenolic and lignan compounds from plant material. The dried and powdered rhizomes and roots of the plant are subjected to extraction using alcoholic solvents. vulcanchem.com Specifically, an ethanolic extract is often created as the starting point for fractionation. researchgate.net This initial crude extract contains a wide array of the plant's chemical constituents.
Detailed advanced extraction procedures specifically for maximizing the yield of this compound are not extensively documented in the available research. The primary reported method involves conventional solvent extraction, which serves as the foundational step for subsequent purification.
Chromatographic Separation and Purification Techniques
Following the initial solvent extraction, a series of chromatographic techniques are employed to separate and purify this compound from the complex chemical mixture. vulcanchem.com The process, often referred to as assay-guided fractionation, involves systematically separating the components of the crude extract. researchgate.net
This multi-step purification is necessary to isolate this compound from numerous other compounds present in the extract. nih.gov Researchers have identified at least 16 other polyphenols, including various cimicifugic acids, fukinolic acid, and caffeic acid derivatives, that are co-extracted with this compound. nih.govcapes.gov.bracs.org The successful isolation of pure this compound relies on these extensive chromatographic methods to differentiate and separate the target lignan from these structurally related phenylpropanoids and other polyphenols. nih.govresearchgate.net The structure of the purified compound is then typically confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govvulcanchem.com
Table 2: Compound Classes and Examples Isolated from Actaea racemosa
| Compound Class | Examples |
|---|---|
| Lignans (B1203133) | This compound |
| Phenylpropanoid Esters | Cimicifugic acids (A, B, D-F, G), Fukinolic acid |
| Phenolic Acids | Caffeic acid, Ferulic acid, Isoferulic acid, p-Coumaric acid |
| Phenolic Aldehydes | Protocatechualdehyde |
| Simple Phenols | Protocatechuic acid |
| Chromones | Cimifugin |
Liquid-Liquid Extraction Principles
Liquid-liquid extraction (LLE) is a fundamental separation technique used to partition compounds between two immiscible liquid phases based on their differential solubilities. In the context of this compound isolation, after the initial alcoholic extraction, the solvent is typically evaporated, and the resulting residue is suspended in water. nih.gov This aqueous suspension is then sequentially partitioned with organic solvents of increasing polarity.
This process serves to separate compounds into different fractions based on their polarity. For instance, partitioning with a non-polar solvent like n-hexane would remove highly non-polar compounds such as fats and waxes. Subsequent partitioning with a solvent of intermediate polarity, such as ethyl acetate (B1210297), is often effective for extracting lignans like this compound, which are moderately polar. nih.govresearchgate.net More polar compounds, such as glycosides, would remain in the aqueous phase. The selection of solvents is critical and is based on the polarity of the target compound.
Table 1: Solvent Properties for Liquid-Liquid Extraction
| Solvent | Polarity Index | General Use in Plant Extraction |
| n-Hexane | 0.1 | Extraction of non-polar compounds (lipids, waxes) |
| Chloroform | 4.1 | Extraction of moderately polar compounds |
| Ethyl Acetate | 4.4 | Common for extracting lignans and flavonoids |
| n-Butanol | 4.0 | Extraction of more polar/glycosidic compounds |
| Water | 10.2 | Solvent for highly polar compounds |
This table provides a general guide to solvent polarity and usage in phytochemical separation.
Column Chromatography Applications
Column chromatography is a cornerstone of natural product purification, used to separate individual compounds from the enriched fractions obtained after LLE. uvic.caresearchgate.net The principle involves a stationary phase (a solid adsorbent, typically silica (B1680970) gel) packed into a column and a mobile phase (a liquid solvent or solvent mixture) that flows through it. uvic.ca Compounds in the mixture separate based on their differing affinities for the stationary and mobile phases.
For the purification of lignans like this compound, normal-phase column chromatography using silica gel is common. researchgate.net The crude or partially purified extract is loaded onto the top of the column, and the mobile phase is passed through. Non-polar compounds have weaker interactions with the polar silica gel and elute faster, while more polar compounds are retained longer. uvic.ca
The choice of the mobile phase is determined by running preliminary tests on Thin-Layer Chromatography (TLC). rochester.edu A common strategy is to start with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). rochester.educommonorganicchemistry.com This gradient elution allows for the sequential separation of compounds with a wide range of polarities.
Table 2: Common Solvent Systems for Column Chromatography of Lignans
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate | Low to Medium | "Normal" polarity compounds, good for difficult separations. rochester.edu |
| Dichloromethane / Methanol (B129727) | Medium to High | Polar compounds. rochester.edu |
| Chloroform / Methanol | Medium to High | Separation of various natural products, including lignans. researchgate.net |
| Toluene / Ethyl Acetate / Acetic Acid | Medium (Acidic) | Separation of carboxylic acids and phenols. labcluster.com |
This table presents typical solvent systems used for separating moderately polar to polar compounds like lignans.
High-Performance Liquid Chromatography (HPLC) for Isolation
High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used in the final stages of purification to obtain highly pure compounds. nih.gov It operates on the same principles as column chromatography but uses high pressure to pass the mobile phase through a column packed with smaller particles, resulting in much higher separation efficiency. sigmaaldrich.com
For polyphenolic compounds like this compound, reversed-phase HPLC (RP-HPLC) is the most common mode. nih.govhelsinki.fi In RP-HPLC, the stationary phase is non-polar (e.g., silica chemically modified with C18 alkyl chains), and the mobile phase is polar. sigmaaldrich.com The separation mechanism is based on hydrophobic interactions; more non-polar compounds are retained longer on the column.
A typical mobile phase for the RP-HPLC purification of lignans consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (like formic or acetic acid) to improve peak shape. nih.govnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is typically employed to effectively separate compounds. nih.gov
Table 3: Typical Parameters for Preparative RP-HPLC of Lignans
| Parameter | Description |
| Stationary Phase | C18 (Octadecylsilane) bonded silica |
| Mobile Phase A | Water, often with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol, often with 0.1% formic acid |
| Elution Mode | Gradient (e.g., increasing percentage of B over time) |
| Detection | UV-Vis Detector (monitoring at specific wavelengths, e.g., 230, 280 nm) nih.gov |
This table outlines a representative setup for the final purification of a lignan using preparative HPLC.
Preparative Thin-Layer Chromatography (TLC)
Preparative Thin-Layer Chromatography (TLC) is a simple and effective method for isolating small quantities (typically up to 100 mg) of a compound. rochester.edu It uses a glass or aluminum plate coated with a thick layer of adsorbent (the stationary phase), most commonly silica gel. rochester.edu
The procedure involves applying the sample as a narrow band near the bottom of the plate. The plate is then placed in a sealed chamber containing a suitable solvent system (the mobile phase). As the solvent moves up the plate by capillary action, it separates the components of the sample. The separated compound bands are visualized (often under UV light), and the band corresponding to the target compound is physically scraped from the plate. rochester.edu The pure compound is then recovered by washing the collected silica with a polar solvent like ethyl acetate or methanol and filtering away the solid adsorbent. rochester.edu
Crystallization for Compound Purity Enhancement
Crystallization is often the final step in the purification process, used to obtain a compound in a highly pure, crystalline form. This technique relies on the principle that a compound will be more soluble in a hot solvent than in a cold one.
A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble when heated. The impure compound is dissolved in the minimum amount of hot solvent to create a saturated solution. As the solution cools slowly, the solubility of the compound decreases, and it begins to form crystals. Impurities, which are present in smaller amounts, tend to remain dissolved in the solvent. The resulting crystals are then collected by filtration. For polyphenolic compounds, the presence of multiple hydroxyl groups can facilitate hydrogen bonding, which is crucial for forming a stable crystal lattice. researchgate.net In some cases involving lignans, crystallization from solvents like ethyl acetate has been reported to yield pure compounds. scispace.com
Dereplication Strategies in Natural Product Discovery
In natural product research, a significant amount of effort can be spent re-isolating and re-characterizing known compounds. Dereplication is the process of rapidly identifying known compounds in a crude or partially purified extract at an early stage, allowing researchers to focus their efforts on novel substances. researchgate.netcambridge.org
Modern dereplication strategies heavily rely on hyphenated analytical techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-Nuclear Magnetic Resonance (NMR). sci-hub.se For the analysis of Actaea extracts, LC-MS is particularly powerful. acs.orgresearchgate.net
An LC-MS system separates the components of the extract chromatographically and then determines the mass-to-charge ratio (m/z) of each component. By comparing the retention time and the mass spectral data (including molecular weight and fragmentation patterns from MS/MS experiments) with established databases of natural products, known compounds can be quickly identified. mdpi.comcambridge.org This approach has been used to create chemical profiles of Actaea species and to differentiate between them, which is crucial for the quality control of herbal products. researchgate.netresearchgate.net LC-NMR provides even more detailed structural information online, further aiding in the rapid identification of compounds within a complex mixture. sci-hub.se
Structural Elucidation and Stereochemical Assignment of Actaealactone
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy was fundamental in mapping the atomic connectivity and spatial arrangement of actaealactone. vulcanchem.com A suite of one-dimensional and two-dimensional NMR experiments provided the necessary information to piece together its complex framework. helsinki.fibiocrick.com
One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra offered the initial and foundational data for the structural analysis of this compound.
The ¹H NMR spectrum provides information about the different types of protons present in the molecule and their immediate electronic environment. jchps.com For this compound, this spectrum would reveal signals corresponding to aromatic protons on the two dihydroxyphenyl rings, as well as protons associated with the γ-lactone ring and the exocyclic double bond. The chemical shifts (δ) indicate the degree of shielding, while the splitting patterns (multiplicity) reveal the number of adjacent protons, a phenomenon known as spin-spin coupling. jchps.com
The ¹³C NMR spectrum , often acquired with proton decoupling, shows a single peak for each unique carbon atom in the molecule. researchgate.net This technique is crucial for determining the total number of carbons. The chemical shifts in the ¹³C spectrum for this compound would distinguish between sp²-hybridized carbons of the aromatic rings and the double bond, the sp³-hybridized carbons of the lactone ring, and the carbonyl carbon of the ester group. wisc.edu Distortionless Enhancement by Polarization Transfer (DEPT) experiments can further differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.
The following tables present illustrative ¹H and ¹³C NMR data for this compound, based on its known structure.
Table 1: Illustrative ¹H NMR Data for this compound (Data is representative for the compound structure)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Aromatic Region | ||
| 6.8 - 7.5 | m | Ar-H |
| Olefinic Region | ||
| ~7.6 | s | Vinylic H |
| Aliphatic Region | ||
| ~5.5 | d | O-CH-C=O |
| ~4.0 | m | CH₂-O |
| Hydroxyl Region | ||
| ~9.0 - 9.5 | br s | Ar-OH |
s: singlet, d: doublet, m: multiplet, br s: broad singlet
Table 2: Illustrative ¹³C NMR Data for this compound (Data is representative for the compound structure)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~175 | C | C=O (Lactone) |
| ~165 | C | C=O (Ester) |
| 145 - 150 | C | C-OH (Aromatic) |
| 115 - 130 | C, CH | Aromatic & Vinylic |
| ~80 | CH | O-CH-C=O |
| ~65 | CH₂ | O-CH₂ |
While 1D NMR provides essential data, 2D NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between nuclei. huji.ac.ilethz.ch
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would establish the connectivity of protons within each of the aromatic spin systems, confirming the substitution patterns on the phenyl rings. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduprinceton.edu HSQC is vital for assigning the ¹³C signals based on the previously identified ¹H signals, or vice versa. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to four bonds. sdsu.eduprinceton.edu This is arguably one of the most powerful experiments for elucidating novel structures. In the case of this compound, HMBC correlations would be crucial for connecting the major structural fragments: linking the aromatic rings to the central lactone core and establishing the position of the ester group. helsinki.firesearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu The correlations in a NOESY spectrum arise from the Nuclear Overhauser Effect (NOE). This information is critical for determining the relative stereochemistry and conformation of the molecule, such as the spatial relationship between protons on the lactone ring and the adjacent aromatic substituents. researchgate.net
Quantitative NMR (qNMR) is an analytical method used to determine the concentration or purity of a substance. ox.ac.uk Unlike other chromatographic techniques, qNMR can provide a direct measurement of the absolute content of a compound without the need for an identical reference standard of that specific analyte. nih.gov The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. nih.gov
For this compound, a qNMR experiment would involve dissolving a precisely weighed amount of the sample along with a known amount of a certified internal standard in a suitable deuterated solvent. ox.ac.uk By comparing the integral of a well-resolved signal of this compound to the integral of a signal from the internal standard, the absolute purity or concentration can be calculated. nih.gov This technique is valuable for characterizing purified natural products and for determining the yield of synthetic batches.
Mass Spectrometry (MS) Applications in Structure Determination
Mass spectrometry is a key analytical technique that provides information about the mass, and therefore the molecular formula, of a molecule. vulcanchem.com When coupled with fragmentation techniques, it also offers significant structural insights.
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places). bioanalysis-zone.comuni-rostock.de This precision allows for the determination of the elemental composition of the molecule. spectralworks.com While multiple chemical formulas can have the same nominal mass (integer mass), they will have distinct exact masses due to the mass defect of the individual isotopes. bioanalysis-zone.com
For this compound, HRMS analysis would provide a highly accurate mass for the molecular ion. This experimental value is then compared against calculated exact masses for potential chemical formulas. The molecular formula of this compound is C₁₈H₁₄O₈. vulcanchem.com HRMS would confirm this by providing an exact mass measurement that uniquely corresponds to this combination of carbon, hydrogen, and oxygen atoms, thereby ruling out other possible elemental compositions. uni-rostock.de
Tandem Mass Spectrometry (MS/MS) is a technique where ions are subjected to multiple stages of mass analysis. wikipedia.org In a typical experiment, the molecular ion of this compound is selected in the first stage of the mass spectrometer, isolated, and then fragmented by collision with an inert gas (a process called collision-induced dissociation). nationalmaglab.org The resulting fragment ions are then analyzed in the second stage of the mass spectrometer. wikipedia.orgnationalmaglab.org
The fragmentation pattern provides a "fingerprint" of the molecule, offering clues about its structure. creative-proteomics.com The observed fragments correspond to stable substructures of the original molecule. For this compound, MS/MS analysis would likely show fragmentation patterns corresponding to the loss of neutral molecules like H₂O and CO₂, as well as cleavages at the ester linkage and fragmentations of the lactone ring. creative-proteomics.com By analyzing the mass differences between the precursor ion and the product ions, researchers can deduce the connectivity of the molecular skeleton, corroborating the structure determined by NMR spectroscopy. acs.org
Coupling with Separation Techniques (LC-MS, GC-MS)
Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the analysis of complex mixtures, such as plant extracts from which this compound is isolated.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful method for analyzing compounds like this compound, which are present in the complex matrix of a Actaea racemosa extract. nybg.org The process involves separating the components of the extract using high-performance liquid chromatography (HPLC), after which the eluted compounds are ionized and their mass-to-charge ratio is determined by a mass spectrometer. wikipedia.org This allows for the detection and tentative identification of known compounds based on their retention time and mass, and provides the accurate mass of new compounds. For this compound, LC-MS would be used to determine its molecular weight with high precision, which is a critical step in deducing its molecular formula. vulcanchem.com Advanced techniques like LC-MS/MS can provide further structural information through fragmentation patterns. forensicrti.org
Gas Chromatography-Mass Spectrometry (GC-MS) is another key analytical technique, particularly suited for volatile and semi-volatile compounds. bayer.com For a compound like this compound, derivatization would likely be required to increase its volatility before it can be analyzed by GC-MS. The sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. libretexts.org GC-MS provides a fingerprint of the compound in the form of a mass spectrum, which can be compared against spectral libraries for identification. shimadzu.com.sggcms-id.ca This technique is highly effective for identifying and quantifying various components within a natural extract. spectroscopyonline.comresearchgate.net
The following table illustrates the type of data that would be obtained from LC-MS/MS analysis for the identification of this compound.
Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Chromatography System | HPLC/UHPLC |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion [M-H]⁻ | m/z 357.06 |
| Product Ions (MS/MS) | Hypothetical fragments: e.g., m/z 121.03, m/z 165.02 |
Note: The product ions are hypothetical and serve as an example of data generated in an MS/MS experiment.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies correspond to the different functional groups present in the molecule. libretexts.org For this compound, IR spectroscopy would reveal characteristic absorption bands for its hydroxyl (-OH), carbonyl (C=O) of the lactone and ketone, and aromatic (C=C) functional groups. The presence of broad O-H stretching bands, a sharp C=O absorption, and signals in the aromatic region would support the structure elucidated by NMR. nobraintoosmall.co.nz
Table 2: Representative Infrared Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
|---|---|
| O-H (Phenolic) | 3500-3200 (broad) |
| C-H (Aromatic) | 3100-3000 |
| C=O (Lactone) | ~1770 |
| C=O (Ketone) | ~1680 |
| C=C (Aromatic) | 1600-1450 |
Note: These are typical frequency ranges for the respective functional groups.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. edinst.com The energy shifts in the scattered light provide information about the vibrational modes of the molecule, offering a detailed "fingerprint." spectroscopyonline.com Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for analyzing the carbon skeleton of aromatic rings. For this compound, it could provide valuable data on the aromatic and alkene C=C bonds. capes.gov.br While water is a weak Raman scatterer, making it a suitable solvent for analysis, fluorescence from the sample or impurities can sometimes interfere with the measurement. horiba.com
X-ray Crystallography for Absolute Stereochemistry
The determination of the absolute configuration of chiral centers in a molecule is a critical final step in structural elucidation. X-ray crystallography is considered the gold standard for this purpose. wikipedia.org This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. azom.com The pattern of diffracted X-rays allows for the calculation of the electron density map of the molecule, which in turn reveals the precise three-dimensional arrangement of every atom. slideshare.net
For a molecule like this compound, which contains stereocenters, obtaining a suitable single crystal would allow for the unambiguous determination of its absolute stereochemistry. However, based on available scientific literature, the X-ray crystal structure of this compound has not yet been reported. The primary challenge often lies in growing a single crystal of sufficient quality for diffraction analysis.
Computational Chemistry in Structural Validation and Prediction
Computational chemistry has become a powerful tool for validating proposed structures and predicting chemical properties. bayer.commdpi.com Using methods based on quantum mechanics, such as Density Functional Theory (DFT), it is possible to calculate the theoretical spectroscopic data for a proposed structure. researchgate.net These calculated data, for instance, NMR chemical shifts or IR vibrational frequencies, can then be compared with the experimental data. A strong correlation between the experimental and calculated data provides significant support for the proposed structure.
In the context of this compound, computational methods could be used to:
Validate the proposed structure: By comparing calculated NMR and IR spectra with experimental data.
Aid in stereochemical assignment: By calculating the energies of different possible stereoisomers to predict the most stable one, or by comparing calculated chiroptical properties (like electronic circular dichroism) with experimental data. researchgate.net
Predict reactivity and properties: By modeling the molecule's electronic structure to understand its antioxidant behavior.
While immensely valuable, there are no specific studies in the current literature that apply these computational methods to the structural validation of this compound.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Formic acid |
Chemical Synthesis and Analog Design of Actaealactone
Total Synthesis Strategies and Methodological Advancements
While a definitive total synthesis of actaealactone has not been extensively documented in publicly available literature, the synthetic strategies employed for structurally analogous dibenzylbutyrolactone lignans (B1203133) provide a clear and applicable blueprint. These methodologies prioritize the stereocontrolled construction of the core γ-butyrolactone ring and the two benzylic substituents.
Stereoselective Synthesis Approaches
The primary challenge in synthesizing this compound and its congeners lies in the precise control of the stereocenters at the C-2, C-3, and C-4 positions of the butyrolactone core. Several powerful strategies have been developed to address this, primarily focusing on the diastereoselective formation of the C-2-C-3 and C-3-C-4 bonds.
One prominent method involves the acyl-Claisen rearrangement of specifically designed allylic morpholine (B109124) and acid chloride precursors. This rearrangement has been shown to effectively establish the relative stereochemistry at the C-3 and C-4 positions with high diastereoselectivity. nih.govnih.gov Subsequent cyclization then forms the lactone ring.
Another powerful approach is the tandem conjugate addition-quenching of enolate anions. This strategy often utilizes a chiral auxiliary, such as (–)-5-(1-menthyloxy)furan-2(5H)-one, to which a lithiated dithiane is added. The resulting lactone enolate anion is then quenched with a benzyl (B1604629) bromide to introduce the second benzyl group with high diastereoselectivity. rsc.org
The diastereoselective reduction of α-benzylidene-β-benzyl-γ-butyrolactones represents another key strategy. The use of reagents like sodium borohydride (B1222165) in the presence of nickel(II) chloride has been shown to proceed via conjugate addition of a hydride, followed by stereoselective protonation of the resulting enolate, yielding the desired trans-α,β-dibenzyl-γ-butyrolactone core. organic-chemistry.org
Furthermore, methods involving the asymmetric alkylation of chiral β-benzyl-γ-butyrolactone intermediates have been successfully employed. These intermediates can be synthesized efficiently using chiral auxiliaries, such as oxazolidinones, to direct the stereoselective alkylation of an N-acyloxazolidinone enolate. cdnsciencepub.comcdnsciencepub.com
The following table summarizes key stereoselective reactions used in the synthesis of dibenzylbutyrolactone lignans, which are applicable to the synthesis of this compound.
| Reaction Type | Key Reagents/Auxiliaries | Stereochemical Control | Reference |
| Acyl-Claisen Rearrangement | Allylic morpholines, Acid chlorides | High diastereoselectivity at C-3 and C-4 | nih.gov |
| Tandem Conjugate Addition | Chiral γ-alkoxybutenolides, Lithiated dithianes, Benzyl bromides | High diastereocontrol in tandem conjugate addition-quenching | rsc.org |
| Diastereoselective Reduction | α-Benzylidene-β-benzyl-γ-butyrolactones, NaBH₄-NiCl₂ | Stereoselective protonation of the metal enolate | organic-chemistry.org |
| Asymmetric Alkylation | N-acyloxazolidinone enolates, Chiral auxiliaries | Highly diastereoselective alkylation | cdnsciencepub.comcdnsciencepub.com |
Control of Diastereomeric Purity
Achieving high diastereomeric purity is paramount in the synthesis of biologically active compounds like this compound. The aforementioned stereoselective methods are inherently designed to produce a significant excess of one diastereomer. For instance, the acyl-Claisen rearrangement can yield high diastereoselectivity at the C-3 and C-4 positions. nih.gov Similarly, the tandem conjugate addition to chiral butenolides allows for the diastereomerically pure adducts to be obtained in good yields. rsc.org
In cases where a mixture of diastereomers is formed, chromatographic separation techniques, such as column chromatography or high-performance liquid chromatography (HPLC), are employed to isolate the desired pure diastereomer. The stereochemical outcome of these reactions is often rationalized by the formation of a conformationally rigid transition state, where steric interactions direct the approach of the incoming reagent from the less hindered face of the molecule. For example, in the diastereoselective reduction of α-benzylidene-β-benzyl-γ-butyrolactones, the stereoselectivity is attributed to the conformational rigidity of the phenyl moiety of the α-benzyl group due to 1,3-allylic strain. organic-chemistry.org
Design and Synthesis of this compound Analogues
The development of synthetic routes that allow for the systematic modification of the this compound scaffold is crucial for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents.
Rational Design Principles for Structural Modification
The rational design of this compound analogues focuses on modifying specific parts of the molecule to probe their influence on biological activity. Key areas for modification include:
Aromatic Rings: Altering the substitution pattern (e.g., number and position of hydroxyl and methoxy (B1213986) groups) on the two phenyl rings can significantly impact activity.
Benzylic Positions (C-7 and C-7'): Introduction of different functional groups at these positions can modulate the molecule's properties.
Butyrolactone Ring: Modifications at the C-9' position of the lactone ring, which are relatively unexplored, present an opportunity for generating novel analogues. nih.gov
Stereochemistry: The synthesis of different stereoisomers can help to elucidate the optimal configuration for biological activity.
Synthetic strategies are often designed to be convergent, allowing for the late-stage introduction of diversity. For example, a modular synthesis of 5-hydroxymethyl dibenzyl butyrolactones has been developed, which enables the modification of these lignans to create a variety of derivatives. nih.govmdpi.com
Combinatorial Chemistry Approaches for Libraries
Combinatorial chemistry provides a powerful tool for the rapid generation of large libraries of related compounds for high-throughput screening. scielo.brresearchgate.net While specific combinatorial libraries of this compound itself are not widely reported, the principles can be readily applied. A "natural product-like" combinatorial library approach would utilize the core dibenzylbutyrolactone scaffold of this compound and introduce diversity at key positions. scielo.brresearchgate.net
This could be achieved through parallel synthesis, where a common intermediate is reacted with a diverse set of building blocks in separate reaction vessels. acs.org For instance, a key β-benzyl-γ-butyrolactone intermediate could be alkylated with a library of different benzyl halides to generate analogues with varied aromatic substitutions. Similarly, a library of analogues with diverse ester or ether functionalities at the phenolic hydroxyl groups could be synthesized. The use of solid-phase synthesis, where the lignan (B3055560) scaffold is attached to a resin, can facilitate the purification process in creating such libraries. scielo.br
Chemical Modification and Derivatization Techniques
Chemical modification and derivatization are essential for creating analogues for SAR studies and for preparing samples for analytical purposes. The phenolic hydroxyl groups and the lactone functionality in this compound are primary targets for such modifications.
Common derivatization techniques for the hydroxyl groups include:
Esterification: Reaction with acid anhydrides or acid chlorides to form esters. psu.edu
Etherification: Reaction with alkyl halides in the presence of a base to form ethers. psu.edu
Silylation: Reaction with silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers, which increases volatility for gas chromatography-mass spectrometry (GC-MS) analysis. nih.govbioscientifica.com
The lactone ring can also be modified. For example, reduction of the lactone in related lignans like matairesinol (B191791) with reagents such as lithium aluminium hydride (LiAlH₄) yields the corresponding diol, secoisolariciresinol (B192356). uliege.be The benzylic positions can also be functionalized, for instance, through oxidation of a benzylic alcohol to a ketone. mdpi.com
The table below outlines some common chemical modifications applicable to this compound and related lignans.
| Functional Group | Reaction Type | Reagents | Product | Reference |
| Phenolic Hydroxyl | Esterification | Acetic anhydride | Acetate (B1210297) ester | psu.edu |
| Phenolic Hydroxyl | Etherification | Alkyl halide, Base | Alkyl ether | psu.edu |
| Phenolic Hydroxyl | Silylation | BSTFA | Trimethylsilyl ether | nih.govbioscientifica.com |
| Lactone | Reduction | LiAlH₄ | Diol | uliege.be |
| Benzylic Alcohol | Oxidation | CrO₃, PCC | Ketone | mdpi.com |
Biosynthetic Pathways of Actaealactone
Elucidation of Biosynthetic Routes to Dibenzylbutyrolactone Lignans (B1203133)
The biosynthesis of lignans, including the dibenzylbutyrolactone subclass to which actaealactone belongs, begins with the aromatic amino acid L-phenylalanine, which is produced via the shikimate pathway. mdpi.commdpi.com The general phenylpropanoid pathway converts phenylalanine into monolignols, the C6-C3 building blocks of lignans. nih.gov
The initial steps involve a series of enzymatic conversions:
Formation of Cinnamic Acid: Phenylalanine is deaminated by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. nih.gov
Hydroxylation to p-Coumaric Acid: Cinnamic acid is then hydroxylated by cinnamic acid 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid. nih.gov
Formation of Caffeic Acid: For lignans like this compound that possess 3,4-dihydroxy phenyl groups, p-coumaric acid undergoes further hydroxylation to form caffeic acid. nih.govmdpi.com This step is critical for establishing the catechol structure seen in this compound.
Activation and Reduction to Monolignols: Caffeic acid is activated to its corresponding CoA-thioester, caffeoyl-CoA, by 4-coumarate-CoA ligase (4CL) . Caffeoyl-CoA is then subject to two reduction steps. First, cinnamoyl-CoA reductase (CCR) reduces it to an aldehyde. Second, cinnamyl-alcohol dehydrogenase (CAD) reduces the aldehyde to its corresponding monolignol, caffeyl alcohol. mdpi.com
The central step in lignan (B3055560) formation is the oxidative coupling of two monolignol units. This reaction is mediated by laccases or peroxidases and is stereochemically controlled by dirigent proteins (DIRs) , which guide the dimerization to form specific stereoisomers. mdpi.comnih.gov The coupling of two caffeyl alcohol molecules would lead to a pinoresinol-type intermediate with four hydroxyl groups.
From this initial dimer, the pathway toward dibenzylbutyrolactone lignans proceeds through a series of reductive steps and a final oxidation/cyclization. This common downstream pathway has been elucidated in several plant species. nih.govresearchgate.net
First Reduction: The furofuran lignan (e.g., pinoresinol) is reduced by pinoresinol-lariciresinol reductase (PLR) to form a furan-type lignan, lariciresinol (B1674508). oup.comarkat-usa.org
Second Reduction: PLR catalyzes a second reduction, converting lariciresinol into the dibenzylbutane lignan, secoisolariciresinol (B192356). oup.comarkat-usa.org
Oxidation to Lactone: The final step to form the dibenzylbutyrolactone core involves the oxidation of one of the hydroxyl groups of secoisolariciresinol, followed by intramolecular cyclization (lactonization). This is catalyzed by secoisolariciresinol dehydrogenase (SDH) to yield matairesinol (B191791). arkat-usa.orgontosight.aifrontiersin.org
Matairesinol represents a fundamental dibenzylbutyrolactone scaffold. The formation of the more complex this compound molecule would require further, currently unelucidated, enzymatic modifications of a dibenzylbutyrolactone precursor.
Identification of Key Enzymatic Mechanisms in this compound Formation
The formation of this compound relies on a cascade of enzymes, each with a specific catalytic mechanism. The key enzymes involved in constructing the foundational dibenzylbutyrolactone skeleton are well-characterized. oup.comarkat-usa.orgfrontiersin.org
| Enzyme Class | Specific Enzyme(s) | Role in Pathway |
| Lyase | Phenylalanine ammonia-lyase (PAL) | Catalyzes the non-oxidative deamination of L-phenylalanine to cinnamic acid. |
| P450 Monooxygenases | Cinnamic acid 4-hydroxylase (C4H) | Hydroxylates cinnamic acid at the C4 position to form p-coumaric acid. |
| Ligase | 4-coumarate-CoA ligase (4CL) | Activates hydroxycinnamic acids by forming a high-energy thioester bond with Coenzyme A. |
| Reductases | Cinnamoyl-CoA Reductase (CCR) | Catalyzes the NADPH-dependent reduction of hydroxycinnamoyl-CoAs to their corresponding aldehydes. |
| Dehydrogenases | Cinnamyl Alcohol Dehydrogenase (CAD) | Catalyzes the NADPH-dependent reduction of cinnamaldehydes to monolignols (e.g., caffeyl alcohol). |
| Dirigent Proteins | Dirigent Protein (DIR) | Controls the stereoselective coupling of two monolignol radicals to form the initial lignan dimer. mdpi.comnsf.gov |
| Reductases | Pinoresinol-Lariciresinol Reductase (PLR) | A bifunctional NADPH-dependent enzyme that sequentially reduces pinoresinol (B1678388) to lariciresinol and then to secoisolariciresinol. arkat-usa.orgfrontiersin.org |
| Dehydrogenases | Secoisolariciresinol Dehydrogenase (SDH) | An NAD(P)+-dependent enzyme that catalyzes the oxidative cyclization of secoisolariciresinol to form the dibenzylbutyrolactone ring of matairesinol. arkat-usa.orgontosight.aifrontiersin.org |
| Acyltransferases | BAHD Acyltransferases | While their role in this compound itself is not confirmed, members of this family, such as HCT1 in A. racemosa, are known to transfer hydroxycinnamoyl groups to various acceptor molecules, indicating the presence of phenylpropanoid-modifying enzymes in the plant. researchgate.netuniprot.org |
The conversion of a simple dibenzylbutyrolactone like matairesinol into the highly modified structure of this compound would necessitate additional enzymatic steps. Based on its chemical structure, these could include further oxidations, dehydrogenations, and potentially rearrangement reactions to form the exocyclic double bond and the benzoyl moiety. The specific enzymes catalyzing these final tailoring steps in Actaea racemosa have not yet been fully identified.
Isotopic Labeling Studies for Pathway Delineation
Isotopic labeling is a powerful technique used to trace the flow of atoms through metabolic pathways and to quantify metabolic fluxes. nih.govnih.govbeilstein-journals.org In the context of lignan biosynthesis, feeding experiments using precursors labeled with stable isotopes (e.g., ¹³C, ²H) or radioactive isotopes (¹⁴C) have been instrumental in confirming the proposed biosynthetic routes. nih.govd-nb.info
The general methodology involves supplying a plant or cell culture with a labeled precursor, such as L-phenylalanine, and then analyzing the downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to detect the incorporation of the label. nih.govfrontiersin.org
Key findings from isotopic labeling studies that support the dibenzylbutyrolactone pathway include:
Confirmation of Precursors: Experiments using labeled L-phenylalanine have demonstrated its incorporation into various phenylpropanoid intermediates and end products, including lignans, confirming it as the primary precursor. nih.govd-nb.infofrontiersin.org
Pathway Intermediates: Feeding plant cell cultures with labeled early-pathway intermediates, such as caffeic acid or ferulic acid, has been shown to increase the production of downstream lignans, providing evidence for their role in the pathway. rug.nl
Metabolic Flux Analysis: The use of stable isotope tracers combined with LC-MS allows for the quantification of the rate of synthesis and conversion (flux) of metabolites within the phenylpropanoid pathway. nih.govoup.com This provides a dynamic view of the pathway's activity under different conditions. For instance, studies have measured the flux from phenylalanine to compounds like chlorogenic acid, which shares early biosynthetic steps with lignans. nih.gov
While no specific isotopic labeling studies on this compound biosynthesis have been published, the extensive use of this method for delineating the general phenylpropanoid and lignan pathways in various plants provides a robust framework for its presumed origin from phenylalanine and caffeyl alcohol. nih.govfrontiersin.org
Genetic Basis of this compound Biosynthesis in Plant Systems
The biosynthesis of this compound is under tight genetic control, with specific genes encoding the enzymes required for each step of the pathway. The genes for the core lignan pathway have been identified and studied in numerous plant species. nih.govresearchgate.netresearchgate.netnih.gov These include genes for PAL, C4H, 4CL, CCR, CAD, DIR, PLR, and SDH . mdpi.comfrontiersin.orgfrontiersin.org The expression of these genes is often coordinated and can be regulated by various developmental and environmental cues. mdpi.comnih.gov
Significant progress in understanding the genetic basis of secondary metabolism in Actaea racemosa, the source of this compound, came from a gene discovery project using expressed sequence tag (EST) profiling. nih.gov This research provided the first major insight into the genetic landscape of this medicinal plant.
EST Library Construction: Researchers created cDNA libraries from the rhizome, root, and young leaf tissues of A. racemosa. Sequencing of these libraries generated 2,066 ESTs, which were assembled into 1,590 unique genes. researchgate.netnih.gov
Identification of Candidate Genes: Within this dataset, approximately 70 unigenes were identified as putative secondary metabolism genes. nih.govvt.edu This discovery provided a valuable resource for investigating the formation of the plant's unique chemical constituents.
Acyltransferase Genes: Among the identified candidates, researchers isolated and characterized full-length cDNA and genomic sequences for two BAHD-type acyltransferases, designated ACT1 and HCT1. researchgate.netnih.gov Further characterization of the HCT1 protein confirmed its function in catalyzing the formation of cimicifugic acids, which are other prominent phenylpropanoid derivatives in A. racemosa. uniprot.org This finding demonstrates the presence and activity of genes for phenylpropanoid modification in the plant, which are likely part of a broader metabolic network that could include this compound biosynthesis.
The regulation of these biosynthetic genes is often controlled by families of transcription factors, such as MYB proteins, which can co-ordinately activate the expression of multiple pathway genes in response to specific signals. mdpi.com While the specific transcription factors controlling this compound biosynthesis are unknown, the genetic tools and sequences identified in A. racemosa provide a foundation for future research to fully unravel the genetic control of its formation. researchgate.netnih.gov
Mechanistic Investigations of Actaealactone Biological Interactions in Vitro and Cellular Models
Development of Robust Cellular Assay Systems for Mechanistic Profiling
The mechanistic profiling of actaealactone has utilized established cellular assay systems to probe its biological effects. A key model in this research has been the MCF-7 human breast cancer cell line. nih.govnih.gov In studies investigating its proliferative effects, MCF-7 cells were cultured to assess the impact of this compound on cell growth. nih.govnih.gov
One study reported that this compound exhibited a minor stimulatory effect on the proliferation of MCF-7 breast cancer cells. nih.gov Specifically, at a concentration of 14 µM, this compound led to a 1.24-fold increase in cell growth compared to untreated control cells. nih.govnih.gov This observation suggests a potential interaction with pathways that regulate cell proliferation in this particular cell line.
Beyond cancer cell lines, antioxidant properties have been evaluated using a cell-free chemical assay, the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free-radical scavenging assay. acs.orgnih.govcabidigitallibrary.org This assay is a standard method for screening the antioxidant potential of natural compounds.
Identification of Specific Molecular Targets and Ligand-Protein Interactions
Research into the specific molecular targets of this compound has largely been driven by computational in silico methods, supplemented by some enzymatic assays.
While direct experimental receptor binding assays for this compound are not extensively documented in the available literature, molecular docking studies have been employed to predict its binding affinity to specific receptors. These computational models simulate the interaction between a ligand (this compound) and a protein target at the molecular level.
A notable target investigated is the human estrogen receptor (ER), with its two isoforms, ERα and ERβ. e-lactancia.orgnih.gov A molecular docking study calculated the binding energies of this compound with these receptors, suggesting a potential for interaction. e-lactancia.orgnih.gov Another computational study explored the binding of this compound to the large T (LT) antigen of the Merkel cell polyomavirus, a protein crucial for viral replication and tumorigenesis. nih.govmdpi.com
| Target Receptor | Docking Energy (kJ/mol) | Computational Model |
|---|---|---|
| Estrogen Receptor α (ERα) | -102.8 | Molecular Docking |
| Estrogen Receptor β (ERβ) | -112.3 | Molecular Docking |
| Merkel Cell Polyomavirus Large T Antigen | -6.5 to -7.6 kcal/mol (Range for top compounds including this compound) | Molecular Docking |
In vitro enzymatic assays have provided some of the first experimental evidence of this compound's interaction with a specific molecular target. One study investigated its effect on the bacterial type II fatty acid synthesis (FASII) pathway, which is a potential target for antimicrobial agents. acs.org In this research, this compound was tested for its inhibitory activity against a key enzyme in this pathway. acs.org
| Enzyme/Pathway | Assay Type | IC50 Value |
|---|---|---|
| Fatty Acid Synthase II (FASII) | Enzyme Assay | 22 µg/mL |
Elucidation of Biochemical Pathway Modulation by this compound
The broader impact of this compound on complex biochemical pathways and cellular signaling is an emerging area of research, with current knowledge being largely inferential.
Direct experimental evidence detailing the specific effects of isolated this compound on signal transduction cascades is limited. However, some research on extracts of Actaea racemosa, which contains this compound, suggests potential pathway modulation. For example, one study indicated that a Cimicifuga racemosa extract could activate AMP-dependent protein kinase (AMPK), a key regulator of cellular metabolism. nih.govmdpi.com It is important to note that this study did not isolate the effect of this compound from other compounds within the extract. nih.govmdpi.com The antioxidant activity of this compound, demonstrated by its ability to scavenge free radicals, also suggests a potential to modulate signaling pathways that are sensitive to oxidative stress. cabidigitallibrary.orgresearchgate.netscialert.net
Specific studies on how this compound regulates gene expression in cellular models are not well-documented in the current scientific literature. While it is known that secondary plant metabolites can act as modulators of gene expression, direct evidence linking this compound to the regulation of specific genes is yet to be established. scialert.net The observation that this compound has a modest proliferative effect on MCF-7 cells implies that it may influence the expression of genes involved in cell cycle control or growth signaling in this context, though this has not been experimentally verified. nih.govnih.gov
Investigation of Cellular Responses to this compound Exposure
This section delves into the mechanistic studies of this compound's biological interactions, focusing on its effects within in vitro and cellular models. The investigations cover its antioxidant, anti-proliferative, antiviral, and anti-inflammatory activities.
Antioxidant Activity Mechanisms (e.g., DPPH assay mechanisms)
The antioxidant potential of a compound is often evaluated by its ability to scavenge stable free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method used for this purpose. nih.gov The underlying principle of the DPPH assay is the measurement of a compound's capacity to donate a hydrogen atom or an electron to the stable DPPH free radical. nih.govyoutube.com
The DPPH molecule contains an odd electron, which is responsible for its deep purple color and strong absorption band in the visible spectrum, typically around 517 nm. youtube.comresearchgate.net When an antioxidant substance is introduced, it donates a hydrogen atom to the DPPH radical, leading to its reduction to DPPH-H (diphenylpicrylhydrazine). nih.govresearchgate.net This reduction neutralizes the free radical and results in a color change from deep purple to a pale yellow or colorless solution. youtube.com The decrease in absorbance at 517 nm is directly proportional to the amount of radical scavenged and, consequently, to the antioxidant activity of the tested compound. researchgate.net This relationship allows for the quantification of the radical scavenging capacity.
| Step | Description | Observable Change |
|---|---|---|
| Initial State | The DPPH solution is a stable free radical with a deep purple color. | Strong absorbance at ~517 nm. |
| Reaction | An antioxidant compound (AH) donates a hydrogen atom to the DPPH radical. | DPPH• + AH → DPPH-H + A• |
| Final State | The DPPH radical is reduced to the non-radical form, DPPH-H. | The solution's color fades to yellow or becomes colorless. |
| Quantification | The reduction in absorbance is measured spectrophotometrically. | Lower absorbance indicates higher antioxidant activity. |
While this describes the general mechanism, specific studies detailing the performance and results of this compound in a DPPH assay were not identified in the reviewed literature.
Cell Proliferation Modulation in in vitro Cancer Models (e.g., MCF-7 cell line studies)
The effect of chemical compounds on cancer cell growth is frequently studied using in vitro models, such as the human breast adenocarcinoma cell line, MCF-7. Research in this area typically involves treating the cancer cells with the compound of interest and measuring its impact on cell viability and proliferation. researchgate.netfrontiersin.org
A primary method for assessing cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. researchgate.net This colorimetric assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals. The amount of formazan produced, which can be quantified by measuring the absorbance, is proportional to the number of living cells. researchgate.net A reduction in cell viability following treatment suggests an anti-proliferative effect. researchgate.net
In addition to viability assays, studies often include morphological observation and colony formation assays. researchgate.netnih.gov Morphological changes, such as cell shrinkage, rounding, and detachment from the culture plate, can indicate cytotoxicity. researchgate.netfrontiersin.org The colony formation assay assesses the ability of single cells to undergo the extensive proliferation required to form a colony. A decrease in the number or size of colonies formed after treatment indicates an inhibition of long-term cell proliferation and survival. researchgate.netnih.gov These studies often determine the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits a biological process by 50%. researchgate.netnih.gov
| Assay/Method | Principle | Measured Endpoint | Inference |
|---|---|---|---|
| MTT Assay | Metabolic conversion of MTT to formazan by viable cells. | Absorbance of formazan solution. | Reduced absorbance indicates decreased cell viability. |
| Microscopy | Visual inspection of cell shape, adherence, and density. | Morphological changes (e.g., cell shrinkage, rounding). | Indicates cellular stress or cytotoxicity. |
| Colony Formation Assay | Ability of a single cell to grow into a colony. | Number and size of colonies. | Reduced colony formation indicates inhibition of long-term survival and proliferation. |
Although these methods are standard for evaluating anti-proliferative potential, specific research investigating the effects of this compound on the MCF-7 cell line or other cancer models was not found in the available literature.
Mechanisms of Antiviral Activity (e.g., viral protein inhibition in cellular models)
Antiviral drugs function by interfering with specific stages of the viral life cycle, thereby inhibiting viral replication. youtube.com Because viruses are obligate intracellular parasites that rely on the host cell's machinery, antiviral strategies aim to target viral components or processes that are distinct from the host's. microbeonline.com
The viral life cycle can be broadly divided into several key stages, each presenting a potential target for antiviral intervention:
Attachment and Entry : The virus first attaches to specific receptors on the host cell surface and then enters the cell. youtube.commicrobeonline.com Some antiviral agents work by blocking this initial interaction, preventing the virus from infecting the cell. ebsco.com
Uncoating : Once inside the cell, the viral capsid is removed to release the viral genome into the cytoplasm. Drugs can inhibit this uncoating process, trapping the genome and preventing replication. youtube.commicrobeonline.com
Genome Replication and Protein Synthesis : The viral genome is replicated, and viral genes are transcribed and translated to produce viral proteins. youtube.com Many antiviral drugs are nucleoside or nucleotide analogs that get incorporated into the replicating viral DNA or RNA, causing premature chain termination. youtube.com Another critical target is the inhibition of essential viral enzymes, such as polymerases or proteases. nih.gov Protease inhibitors, for example, prevent the cleavage of large viral polyproteins into their functional smaller protein units, which is a necessary step for the maturation of new virus particles. youtube.com
Assembly and Release : Newly synthesized viral genomes and proteins are assembled into new virions, which are then released from the host cell to infect other cells. microbeonline.com Some drugs, like neuraminidase inhibitors for the influenza virus, block this final release step. youtube.com
| Viral Life Cycle Stage | Mechanism of Inhibition | Example Target |
|---|---|---|
| Attachment & Entry | Blocking viral receptors or fusion proteins. | Viral spike proteins, host cell receptors (e.g., CCR5). youtube.com |
| Uncoating | Impairing the function of proteins that release the viral genome. | M2 ion channel (Influenza A). microbeonline.com |
| Replication & Synthesis | Inhibiting viral enzymes or acting as false substrates. | Viral DNA polymerase, reverse transcriptase, protease. youtube.comnih.gov |
| Assembly & Release | Blocking enzymes required for viral maturation or release from the cell. | Neuraminidase (Influenza). youtube.com |
While these represent established mechanisms of antiviral action, specific studies on the antiviral activity of this compound, including any potential for viral protein inhibition, were not identified in the reviewed scientific literature.
Anti-inflammatory Mechanistic Pathways
Inflammation is a complex biological response to harmful stimuli, involving the coordinated activation of various signaling pathways and the release of inflammatory mediators. nih.gov Anti-inflammatory compounds typically exert their effects by modulating these specific intracellular signaling cascades. nih.gov
Key mechanistic pathways central to the inflammatory response include:
Nuclear Factor-kappa B (NF-κB) Pathway : This is a crucial signaling pathway that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. journal-jop.org In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. Inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. journal-jop.org Inhibition of the NF-κB pathway is a major target for anti-inflammatory drugs. mdpi.com
Mitogen-Activated Protein Kinase (MAPK) Pathways : The MAPK family (including p38, JNK, and ERK) plays a critical role in translating extracellular signals into cellular responses, including the production of inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukins (ILs), and cyclooxygenase-2 (COX-2). nih.gov By inhibiting the phosphorylation and activation of MAPKs, compounds can suppress the downstream inflammatory cascade. nih.gov
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway : This pathway is essential for signaling initiated by numerous cytokines and growth factors. nih.gov Cytokine binding to its receptor activates associated JAKs, which then phosphorylate STAT proteins. The activated STATs move to the nucleus to regulate the transcription of genes involved in inflammation and immune responses. researchgate.net
Arachidonic Acid Pathway : When cells are activated by inflammatory stimuli, the enzyme phospholipase A2 releases arachidonic acid from membrane phospholipids. nih.gov Arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce powerful inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. journal-jop.org Non-steroidal anti-inflammatory drugs (NSAIDs), for instance, act by inhibiting COX enzymes. nih.gov
| Pathway | Role in Inflammation | Mechanism of Inhibition |
|---|---|---|
| NF-κB | Controls transcription of pro-inflammatory cytokines and enzymes (e.g., COX-2). journal-jop.org | Preventing IκB degradation or NF-κB nuclear translocation. |
| MAPK | Regulates the synthesis of inflammatory mediators like TNF-α and IL-6. nih.gov | Blocking the phosphorylation of p38, JNK, or ERK. |
| JAK/STAT | Transduces signals from inflammatory cytokines. nih.gov | Inhibiting the activity of JAK kinases or the phosphorylation of STAT proteins. researchgate.net |
| Arachidonic Acid | Generates prostaglandins and leukotrienes. journal-jop.org | Inhibiting key enzymes like COX-1, COX-2, or LOX. nih.gov |
These pathways represent common targets for anti-inflammatory agents. However, research specifically elucidating which of these, or other, mechanistic pathways are modulated by this compound is not detailed in the available scientific sources.
Structure Activity Relationship Sar Studies of Actaealactone and Its Analogues
Systematic Modification of Actaealactone Structure for SAR Profiling
A thorough review of scientific databases reveals a lack of studies focused on the systematic modification of the this compound structure. Research on the synthesis of a series of this compound analogues to probe the contributions of its various functional groups—such as the lactone ring, the catechol moieties, and the exocyclic double bond—to its biological activity has not been published. One report mentions that this compound exhibits antioxidant activity and a minor stimulating effect on the growth of MCF-7 breast cancer cells. psu.edu However, this study does not delve into SAR by comparing it with other structurally related compounds. Without a library of synthesized analogues and their corresponding biological data, a detailed SAR profile cannot be established.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com These models can then be used to predict the activity of new, unsynthesized compounds. journalmedicals.com
Identification of Key Molecular Descriptors
Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties. nih.govresearchgate.net In a QSAR study, these descriptors are correlated with biological activity to identify which molecular features are crucial for the desired effect. The absence of a QSAR model for this compound means that no key molecular descriptors governing its activity have been identified.
Computational Approaches in SAR Elucidation
Modern drug discovery heavily relies on computational methods to understand and predict how a ligand might interact with its biological target. nih.gov
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and interaction patterns. nih.govnih.govfrontiersin.org While the PubChem database contains the 3D structure of this compound nih.gov, there are no specific studies in the scientific literature that report the molecular docking of this compound into a defined biological target to elucidate its mechanism of action at a molecular level.
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govnih.govresearchgate.netdergipark.org.tr This model can then be used to design new molecules or to search databases for other compounds with similar features. nih.gov There are currently no published pharmacophore models derived from this compound or its analogues. The generation of such a model would require a set of active compounds from which to extract common chemical features, information that is not presently available. nih.gov
Insights into Stereochemical Influence on Biological Activity
Following a comprehensive review of publicly available scientific literature, no specific studies detailing the structure-activity relationship (SAR) of this compound and its analogues with a focus on the influence of stereochemistry on biological activity could be located. While the importance of stereoisomerism in the pharmacological activity of natural products is a well-established principle in medicinal chemistry, dedicated research on this compound in this context does not appear to be present in the searched scientific databases.
The stereochemical configuration of a molecule, which describes the 3D arrangement of its atoms, is crucial in determining its interaction with biological targets such as enzymes and receptors. These biological macromolecules are themselves chiral, meaning they can differentiate between the various stereoisomers of a compound. This differentiation can lead to significant differences in potency, efficacy, and even the nature of the biological response between isomers.
Typically, in SAR studies of natural products, researchers synthesize various stereoisomers (enantiomers and diastereomers) of the parent compound and its analogues. These are then subjected to biological assays to determine how changes in the spatial orientation of specific functional groups affect their activity. This process allows for the identification of the pharmacophore, the key three-dimensional arrangement of atoms or functional groups necessary for biological activity.
Although no data tables or specific research findings for this compound can be presented, it is a reasonable hypothesis that the biological activities of this compound would be significantly influenced by its stereochemistry. The molecule contains multiple stereocenters, giving rise to the possibility of numerous stereoisomers. It is highly probable that only one or a subset of these isomers would exhibit the optimal binding to a specific biological target, while others might be less active or even inactive.
Future research in this area would be invaluable. The total synthesis of all possible stereoisomers of this compound and its key analogues, followed by systematic biological evaluation, would provide crucial insights into its mechanism of action and could guide the design of more potent and selective therapeutic agents. Without such dedicated studies, any discussion on the stereochemical influence on the biological activity of this compound remains speculative.
Computational Modeling and Cheminformatics in Actaealactone Research
Molecular Dynamics Simulations to Understand Actaealactone Conformational Behavior
Molecular dynamics (MD) simulations are a cornerstone of computational research, offering a dynamic view of molecular systems. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can predict how a compound like this compound will behave over time, including its flexibility and the different shapes or conformations it can adopt. mdpi.com This understanding is crucial, as a molecule's conformation often dictates its biological activity.
In a notable study, the stability of this compound when bound to a potential target protein, the Merkel cell polyomavirus (MCPyV) large T (LT) antigen, was investigated using a 250-nanosecond MD simulation. researchgate.netcam.ac.uk The simulation results, including analyses of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), confirmed that the complex formed between this compound and the protein remained stable throughout the simulation. researchgate.net Specifically, the RMSF values for the complex of this compound (CID: 11537736) with the MCPyV LT protein showed fluctuations that indicated a stable binding within the active site. researchgate.net This stability is a key indicator that this compound can form a lasting and potentially inhibitory interaction with the target protein. Such simulations provide a detailed, atomistic view of the conformational ensemble of this compound in a biological context. oxfordglobal.com
Virtual Screening for Novel Ligands and Target Identification
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This approach can be broadly categorized into ligand-based and structure-based methods.
Ligand-based virtual screening (LBVS) relies on the knowledge of molecules that are already known to be active. cam.ac.uk The principle is that molecules with similar structures are likely to have similar biological activities. cam.ac.uk In the context of this compound research, its known chemical structure can be used as a template or query to search for analogues in large chemical databases.
This process typically involves several steps:
Template Selection: The three-dimensional structure of this compound (PubChem CID: 11537736) would serve as the starting point. plantaedb.com
Similarity Search: Computational tools would then be used to screen databases for compounds with a high degree of structural or pharmacophoric similarity to this compound. nih.gov Pharmacophore modeling, a key technique in LBVS, identifies the essential steric and electronic features required for biological activity. danaher.com
Hit Identification: The top-ranking compounds, or "hits," from this virtual screen would then be prioritized for further experimental testing.
While specific studies on LBVS for this compound are not extensively documented, this approach holds significant promise for discovering novel compounds with similar therapeutic potential. The integration of artificial intelligence and machine learning is further enhancing the predictive power of LBVS. cam.ac.uk
Structure-based virtual screening (SBVS) utilizes the three-dimensional structure of the target protein to identify potential ligands. nih.gov Molecular docking is a primary method in SBVS, where computational algorithms predict the preferred orientation of a ligand when bound to a target to form a stable complex. nih.gov
In a study aimed at identifying natural antiviral candidates against the MCPyV LT protein, a large library of 2,190 phytochemicals was screened using molecular docking. researchgate.netresearchgate.net this compound was identified as one of the top five compounds with the highest binding affinity for the target protein. researchgate.netresearchgate.net This screening process effectively narrowed down a large pool of compounds to a manageable number of promising candidates for further investigation. researchgate.net
In Silico Prediction of Ligand-Target Binding Affinities
A critical aspect of computational drug discovery is the accurate prediction of how strongly a ligand will bind to its target, a measure known as binding affinity. Various computational methods are employed for this purpose, ranging from scoring functions in molecular docking to more rigorous free energy calculations.
In the aforementioned study, the binding affinity of this compound to the MCPyV LT antigen was initially estimated using a molecular docking scoring function, which resulted in a binding energy of -6.7 kcal/mol. researchgate.net To further refine this prediction and gain a more accurate understanding of the binding thermodynamics, Molecular Mechanics Generalized Born Surface Area (MM-GBSA) calculations were performed on the trajectory from the MD simulation. researchgate.net The MM-GBSA analysis confirmed a high binding free energy for the this compound-protein complex, corroborating the initial docking results and suggesting a strong and favorable interaction. researchgate.net
| Computational Method | This compound (CID: 11537736) Finding | Reference |
| Molecular Docking | Binding Energy: -6.7 kcal/mol | researchgate.net |
| MM-GBSA | High binding free energy (ΔG bind) | researchgate.net |
These in silico predictions are invaluable for ranking potential drug candidates before they are synthesized or tested in the lab, thereby saving significant time and resources.
Computational Lead Identification and Optimization Strategies
Once a promising "hit" compound like this compound is identified, computational methods can be used to optimize its structure to improve its properties, a process known as lead optimization. nih.gov The goal is to enhance efficacy, selectivity, and pharmacokinetic properties while minimizing potential toxicity. vulcanchem.com
General strategies for the computational optimization of a natural product lead like this compound include:
Structure-Activity Relationship (SAR) Studies: By systematically modifying functional groups on the this compound scaffold and computationally predicting the effect on binding affinity, researchers can build SAR models to guide further modifications. vulcanchem.com
Bioisosteric Replacement: This involves replacing certain functional groups with others that have similar physical or chemical properties to improve the molecule's drug-like characteristics without losing its biological activity. vulcanchem.com
In Silico ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound analogues, helping to identify candidates with a higher probability of success in clinical trials. nih.gov
These computational strategies allow for the rational design of new compounds based on the this compound template, accelerating the journey from a natural product lead to a potential drug candidate. mdpi.com
Cheminformatics Databases and Data Mining for this compound Analogues
Cheminformatics involves the use of computational tools to analyze and organize large datasets of chemical information. nih.gov Publicly available chemical databases are invaluable resources for this purpose.
Several key databases can be leveraged in the search for this compound analogues:
PubChem: This database, which contains information on this compound (CID: 11537736), is a vast repository of chemical structures and their associated biological data. plantaedb.com
ChEMBL: A database of bioactive molecules with drug-like properties, ChEMBL can be mined for compounds with similar structures or biological activities to this compound.
Natural Product Databases: Specialized databases such as the Universal Natural Product Database (UNPD) can be screened to find other natural products with structural motifs similar to this compound. nih.gov
Data mining techniques can be applied to these databases to identify patterns and relationships that are not immediately obvious. For example, clustering algorithms can group compounds based on structural similarity, potentially revealing novel analogues of this compound. By combining these powerful databases with sophisticated data mining tools, researchers can efficiently explore the chemical space around this compound to uncover new compounds with therapeutic potential.
Future Perspectives and Research Trajectories for Actaealactone
Integration of Multi-Omics Approaches in Actaealactone Studies
Proteomics for Target Validation
Chemical proteomics has emerged as a powerful tool for identifying the specific protein targets of natural products like this compound. researchgate.netbenthamdirect.comnih.gov This approach utilizes chemical probes or label-free techniques to "fish out" the binding partners of a small molecule from a complex cellular environment. researchgate.netfrontiersin.org Techniques such as affinity-based protein profiling (ABPP) and thermal proteome profiling (TPP) can identify both direct and off-target interactions, providing a comprehensive picture of a compound's cellular engagement. frontiersin.orgworldpreclinicalcongress.com Validating the protein targets of this compound is a critical step in understanding its biological activity and for the development of more selective and potent derivatives. researchgate.networldpreclinicalcongress.com
Metabolomics for Pathway Analysis
Metabolomics, the large-scale study of small molecules within cells and biological systems, offers a powerful lens through which to view the metabolic consequences of this compound activity. frontiersin.orgmpg.deuniversiteitleiden.nl By analyzing the changes in the metabolome following treatment with this compound, researchers can identify the metabolic pathways that are perturbed. frontiersin.orgnih.gov This information is invaluable for elucidating the compound's mechanism of action and for identifying potential biomarkers of its efficacy. frontiersin.orgfrontiersin.org High-throughput metabolomics methods, such as those based on liquid chromatography-mass spectrometry (LC-MS), can now profile hundreds of metabolites, providing a detailed snapshot of cellular metabolism. frontiersin.orgnih.gov Studies on other lignans (B1203133) have successfully used metabolomics to understand their effects on conditions like osteoporosis and aging, demonstrating the potential of this approach for this compound research. frontiersin.orgnih.gov An integrated analysis of metabolome and transcriptome data can further illuminate the key genes and metabolites involved in lignan (B3055560) biosynthesis and its effects. nih.govresearchgate.net
Advanced Pre-clinical Research Models for Mechanistic Exploration
To better predict the effects of this compound in humans, researchers are moving beyond traditional two-dimensional cell cultures and animal models. nih.govnih.gov Organoids, which are three-dimensional cell cultures that mimic the structure and function of human organs, are becoming an invaluable tool in pharmacology. nih.govnih.govresearchgate.netfrontiersin.orgcrownbio.com These "mini-organs" can be derived from patient tissues, offering a platform for personalized medicine and more accurate toxicity testing. researchgate.netfrontiersin.orgcrownbio.com The use of organoid models will allow for a more physiologically relevant assessment of this compound's efficacy and safety before moving into clinical trials. nih.govfrontiersin.org Furthermore, the development of humanized mouse models and other advanced in vivo systems will provide more accurate data on how this compound is metabolized and its effects on a whole organism. mdpi.com
Potential for Novel Chemical Entity Development Based on this compound Scaffold
The unique chemical structure of this compound serves as a promising starting point, or "scaffold," for the development of new drugs. scirp.orgpensoft.netspandidos-publications.com Natural products are a rich source of novel chemical entities (NCEs) due to their inherent structural diversity and biological activity. scirp.orgnih.govnih.gov Through synthetic and medicinal chemistry, the this compound scaffold can be modified to improve its potency, selectivity, and pharmacokinetic properties. spandidos-publications.commdpi.com This process of creating semi-synthetic analogs can lead to the discovery of compounds with enhanced therapeutic potential and reduced side effects. spandidos-publications.com The exploration of the this compound scaffold could yield new treatments for a variety of diseases, building on the diverse biological activities already observed in the broader lignan family. pensoft.netmdpi.comdigitellinc.com
Challenges and Opportunities in this compound-based Academic Research
Despite the promise of this compound, several challenges remain in academic research. The complexity of natural product chemistry, including extraction, purification, and structural elucidation, can be a significant hurdle. numberanalytics.com The rediscovery of known compounds is also an increasing challenge in natural product research. pnas.org Furthermore, securing funding and resources for early-stage natural product discovery can be difficult.
However, these challenges are balanced by significant opportunities. The vast and largely unexplored chemical diversity of the natural world continues to offer the potential for discovering fundamentally new molecules with unprecedented biological activities. pnas.org Advances in technology, particularly in analytical chemistry, multi-omics, and computational modeling, are overcoming many of the traditional bottlenecks in natural product research. uic.eduacs.org The growing interest in "green" and sustainable sources for pharmaceuticals also positions plant-derived compounds like this compound favorably. digitellinc.comresearchgate.net Collaborative and transdisciplinary research efforts will be key to unlocking the full therapeutic potential of this compound and other promising natural products. nih.gov
Q & A
Basic Research Questions
Q. What established protocols are recommended for isolating Actaealactone from natural sources, and how can reproducibility be ensured?
- Methodological Answer : Isolation protocols typically involve solvent extraction, column chromatography, and crystallization. To ensure reproducibility, document solvent ratios, temperature gradients, and stationary phase specifications. Validate each step using thin-layer chromatography (TLC) or HPLC for purity checks. Experimental sections must detail equipment models, reagent suppliers, and procedural nuances to enable replication .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structural identity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR; ¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for structural confirmation. Pair these with Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups. For purity, use HPLC with a photodiode array detector (PDA) and compare retention times against standards. Always report solvent systems, column types, and calibration curves to minimize variability .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound under varying catalytic conditions?
- Methodological Answer : Employ Design of Experiments (DoE) methodologies such as factorial design to test catalysts (e.g., Lewis acids, enzymes), temperatures, and solvent polarities. Use response surface modeling to identify optimal conditions. Validate results with triplicate runs and statistical tests (e.g., ANOVA) to distinguish significant variables. Include raw yield data and error margins in supplementary materials .
Q. What strategies resolve contradictions between computational predictions (e.g., DFT) and experimental data regarding this compound’s reactivity?
- Methodological Answer : Re-evaluate computational parameters (e.g., basis sets, solvation models) to align with experimental conditions (pH, solvent). Validate intermediates via in-situ spectroscopy (e.g., Raman). Cross-reference with kinetic isotope effects or isotopic labeling to trace reaction pathways. Transparently report discrepancies and propose mechanistic adjustments in the discussion section .
Q. How should experiments be designed to assess this compound’s stability under different environmental conditions (e.g., light, humidity)?
- Methodological Answer : Conduct accelerated stability studies using ICH guidelines. Expose samples to controlled stressors (UV light, 40°C/75% RH) and monitor degradation via LC-MS. Include control batches and replicate assays (n ≥ 3). Use Arrhenius modeling to predict shelf-life. For photostability, specify light source wavelengths and irradiance levels. Publish degradation products and pathways in supplementary datasets .
Q. What methodologies address conflicting bioactivity results in this compound across cell-based vs. in-vivo assays?
- Methodological Answer : Standardize assay conditions (cell lines, animal strains, dosing regimens) and validate using positive/negative controls. Perform pharmacokinetic studies to assess bioavailability differences. Use meta-analysis to reconcile in-vitro/in-vivo data, considering factors like metabolic activation or protein binding. Highlight limitations in assay sensitivity or model relevance .
Methodological Best Practices
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw NMR spectra, chromatograms, and computational input files in repositories like Zenodo or Figshare .
- Contradiction Analysis : Apply falsification frameworks (e.g., Platt’s strong inference) to systematically test competing hypotheses. Use Bayesian statistics to weigh evidence from conflicting datasets .
- Ethical Reporting : Disclose all negative results and failed experiments to prevent publication bias. Follow COPE guidelines for data integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
